N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycles . The structure is recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Versatile Architecture for Stable N-heterocyclic Carbenes
Imidazo[1,2-a]pyridine derivatives serve as a foundational structure for creating new types of stable N-heterocyclic carbenes. These carbenes are essential in catalysis, offering a platform for synthesizing and characterizing various compounds, including mono- and biscarbenes derived from imidazo[1,2-a]pyridin-3-ylidenes. Such developments indicate the scaffold's versatility in producing innovative catalytic systems with potential applications in organic synthesis and industrial processes (Alcarazo et al., 2005).
Radiolabelled Ligands for Receptor Imaging
The compound's analogs have been explored for creating radiolabelled ligands, such as [11C]L-159,884, targeting specific receptors like the angiotensin II AT1 receptor. This application is crucial in medical imaging, particularly in positron emission tomography (PET), where these ligands can help visualize and quantify receptor sites in vivo, aiding in disease diagnosis and drug development (Hamill et al., 1996).
Exploration of Pharmacological Properties
Research into imidazo[1,2-a]pyridines has significantly advanced our understanding of their pharmacological attributes. Studies categorize these derivatives based on their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting their wide-ranging therapeutic potentials. This exploration not only broadens the application of these compounds in medicinal chemistry but also opens avenues for developing novel therapeutic agents with specific biological targets (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Biological Activity
The synthesis of imidazo[1,2-a]pyridines substituted at various positions has been a focal point of research due to their potential as antiulcer agents among other biological activities. These synthetic pathways and the biological evaluation of the compounds underscore the scaffold's utility in designing drugs with specific actions, such as cytoprotective properties in the context of gastrointestinal ulcers (Starrett et al., 1989).
Mechanism of Action
Future Directions
The future directions of research on imidazo[1,2-a]pyridines could involve developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their applications in medicinal chemistry and material science could be beneficial .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-20-12-8-11-19(22(20)29-2)23(27)26(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-25(18)21/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRLPCNDJQNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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